BenchChemオンラインストアへようこそ!

REC BETA-ECGF (HUMAN)

FGF1 precursor biology protein characterization mass spectrometry

REC BETA-ECGF (HUMAN), cataloged under CAS 105843-51-4, is a recombinant human β-Endothelial Cell Growth Factor (β-ECGF) expressed in Escherichia coli. It is structurally defined as a 14-amino-acid N-terminal extension of acidic fibroblast growth factor (aFGF/FGF1) and a 20-amino-acid N-terminal extension of α-ECGF, yielding a 154-amino-acid mature polypeptide with a predicted molecular mass of approximately 17 kDa.

Molecular Formula C23H34BrN3O3
Molecular Weight 0
CAS No. 105843-51-4
Cat. No. B1166058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREC BETA-ECGF (HUMAN)
CAS105843-51-4
Molecular FormulaC23H34BrN3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

REC BETA-ECGF (HUMAN) CAS 105843-51-4: Recombinant Human β-Endothelial Cell Growth Factor for Endothelial Cell Culture & Angiogenesis Research


REC BETA-ECGF (HUMAN), cataloged under CAS 105843-51-4, is a recombinant human β-Endothelial Cell Growth Factor (β-ECGF) expressed in Escherichia coli. It is structurally defined as a 14-amino-acid N-terminal extension of acidic fibroblast growth factor (aFGF/FGF1) and a 20-amino-acid N-terminal extension of α-ECGF, yielding a 154-amino-acid mature polypeptide with a predicted molecular mass of approximately 17 kDa . β-ECGF is the precursor molecule from which both α-ECGF and mature aFGF are derived via posttranslational processing [1]. Classified as a heparin-binding growth factor (class I), it functions as a potent endothelial cell mitogen whose activity is potentiated by the glycosaminoglycan heparin, a property shared within the ECGF/FGF acidic polypeptide family [2].

Why REC BETA-ECGF (HUMAN) Cannot Be Interchanged with Acidic FGF (FGF1/aFGF) or α-ECGF


Although β-ECGF, α-ECGF, and mature aFGF share a common genetic origin and extensive sequence homology, they are not functionally interchangeable. β-ECGF possesses a unique 14-amino-acid N-terminal extension (acetylated at the N-terminus) absent in mature aFGF and a 20-amino-acid extension beyond α-ECGF, confirmed by fast-atom-bombardment mass spectrometry [1]. This structural difference translates into divergent mitogenic potency: in direct comparative experiments on rat alveolar type II cells, β-ECGF and α-ECGF exhibit distinct fold-stimulation profiles (5-fold vs. 10-fold, respectively) at equivalent half-maximal concentrations of 40 ng/mL, and both differ markedly from mature aFGF (16-fold at 20 ng/mL) [2]. Furthermore, the recombinant β-ECGF commercial product (Sigma E1388) is validated using quiescent NR6R-3T3 fibroblasts with a defined ED50/EC50 range of 0.03–0.3 ng/mL , a specification that may not hold for recombinant α-ECGF or aFGF sourced from alternative vendors due to different expression, purification, and bioactivity assay conditions.

Quantitative Differentiation Evidence for REC BETA-ECGF (HUMAN) Versus Closest Analogs


Structural Identity: β-ECGF Is the 14-Amino-Acid N-Terminal Extended Precursor of aFGF, Not the Mature Form

β-ECGF is structurally distinct from mature acidic FGF (aFGF/FGF1) by virtue of a 14-amino-acid N-terminal extension whose sequence and N-acetyl blocking group were established by fast-atom-bombardment mass spectrometry [1]. It also carries a 20-amino-acid extension relative to α-ECGF. This precursor-product relationship means that β-ECGF is not simply 'FGF1 by another name'—it is the pro-form from which both α-ECGF and aFGF are proteolytically processed [2]. Any procurement decision that treats these as synonyms risks obtaining a protein with a different N-terminal architecture and potentially divergent biological behavior.

FGF1 precursor biology protein characterization mass spectrometry

Mitogenic Potency Tier: β-ECGF Stimulates Rat Alveolar Type II Cell DNA Synthesis 5-Fold, Distinct from α-ECGF (10-Fold) and aFGF (16-Fold)

In a direct comparative study by Leslie et al. (1990), purified β-ECGF stimulated [³H]thymidine incorporation into rat alveolar type II cells by 5-fold, with half-maximal stimulation (EC₅₀) at 40 ng/mL. Under identical assay conditions, α-ECGF produced a 10-fold stimulation (EC₅₀ 40 ng/mL), mature acidic FGF (FGFa) achieved 16-fold (EC₅₀ 20 ng/mL), and basic FGF (FGFb) reached only 3-fold [1]. Critically, while β-ECGF and α-ECGF share the same EC₅₀, their maximal efficacy differs by a factor of 2. This provides a quantitative potency tier within the ECGF family that is assay- and cell-type-specific.

DNA synthesis assay alveolar epithelial repair growth factor potency ranking

Heparin Response: β-ECGF Activity Is Potentiated by Heparin, Unlike bFGF Which Is Inhibited in the Same Assay

Heparin potentiates the mitogenic activity of acidic heparin-binding growth factors including β-ECGF for endothelial cells and fibroblasts by inducing a conformational change that stabilizes the biologically active conformation of the polypeptide [1]. In contrast, Leslie et al. (1990) demonstrated that heparin inhibited FGFa- and FGFb-induced DNA synthesis in rat alveolar type II cells by 80%, with half-maximal inhibition at 0.4 µg/mL and 1.3 µg/mL, respectively [2]. This bidirectional heparin response—potentiation for β-ECGF versus inhibition for FGFa/bFGF in this cell type—constitutes a functional signature that distinguishes β-ECGF from both mature aFGF and bFGF under certain experimental conditions.

heparin modulation growth factor pharmacology endothelial mitogen assay

Commercial Quality Specification: Sigma E1388 β-ECGF Delivers ED50 0.03–0.3 ng/mL on NR6R-3T3 with ≤1.0 EU/μg Endotoxin

The Sigma-Aldrich β-ECGF product (E1388, CAS 105843-51-4) is specified with an ED50/EC50 range of 0.03–0.3 ng/mL as determined by proliferation assay using quiescent NR6R-3T3 mouse fibroblasts . Purity is ≥97% by SDS-PAGE, and endotoxin is controlled to ≤1.0 EU/μg protein (LAL test) [1]. For comparison, recombinant human FGF1/aFGF products from various vendors report ED50 values spanning 0.015–0.5 ng/mL depending on the assay cell line (BALB/c 3T3, NR6R-3T3, BAF3) and heparin concentration, with purity typically ≥95% and endotoxin <1.0 EU/μg . The β-ECGF product thus sits at the more potent end of the aFGF family spectrum when assessed on the NR6R-3T3 platform, though cross-assay comparisons must account for differences in cell line sensitivity (NR6R-3T3 vs. BALB/c 3T3).

quality control bioactivity specification endotoxin level cell culture grade

In Vivo Relevance: β-ECGF Transcription Is Upregulated in Ischemic Coronary Collateral Vessels, Linking to Cardiovascular Angiogenesis Models

Schaper et al. (1990) provided experimental evidence that the heparin-binding growth factor β-ECGF exhibits increased transcription in growing porcine coronary collateral vessels, identifying β-ECGF as a molecular participant in ischemia-driven angiogenesis [1]. This transcriptional upregulation distinguishes β-ECGF from PD-ECGF (platelet-derived endothelial cell growth factor) and VEGF, which are regulated through distinct hypoxia-responsive pathways and contribute to angiogenesis via different mechanisms [2]. While this is a qualitative in vivo observation rather than a quantitative potency comparison, it provides a tissue-context rationale for selecting β-ECGF over other angiogenic factors when modeling coronary collateralization or ischemic cardiovascular biology.

coronary collateral growth ischemia angiogenesis transcriptional regulation

Optimal Application Scenarios for REC BETA-ECGF (HUMAN) Based on Quantitative Evidence


HUVEC-Based Endothelial Cell Proliferation Assays Requiring Heparin-Supplemented Media

β-ECGF is the growth factor of choice for human umbilical vein endothelial cell (HUVEC) culture protocols that include heparin. Unlike bFGF (FGF2), whose mitogenic activity on alveolar type II cells is inhibited by 80% in the presence of heparin, β-ECGF activity is potentiated by heparin through a conformational stabilization mechanism [1]. The Sigma E1388 product has validated application in HUVEC culture with a defined ED50 of 0.03–0.3 ng/mL, enabling reproducible dose selection for both quiescent and proliferating HUVEC experimental setups.

Alveolar Epithelial Repair and Lung Injury Models Where Defined Growth Factor Potency Tiering Is Required

In rat alveolar type II cell models of epithelial repair, β-ECGF provides a 5-fold stimulation of DNA synthesis with an EC₅₀ of 40 ng/mL, occupying an intermediate potency position between α-ECGF (10-fold) and bFGF (3-fold) [1]. This well-characterized potency tier allows researchers to select β-ECGF when an intermediate level of mitogenic stimulation is desired for alveolar epithelial biology studies, avoiding the higher potency of aFGF (16-fold) that may confound dose-response interpretations.

Coronary Collateral Vessel and Myocardial Ischemia Angiogenesis Research

β-ECGF is specifically implicated in coronary collateral development through transcriptional upregulation in growing porcine collateral vessels [1]. For preclinical models of myocardial ischemia and coronary angiogenesis, β-ECGF represents the mechanistically relevant heparin-binding growth factor, as opposed to VEGF or PD-ECGF, which operate through distinct signaling pathways . The availability of recombinant human β-ECGF with validated bioactivity (ED50 0.03–0.3 ng/mL) [2] enables standardized in vitro angiogenesis assays (tube formation, migration) that can be correlated with in vivo collateral growth findings.

Cell Death and Survival Assays in Endothelial Cell Systems

β-ECGF (Sigma E1388) is explicitly validated for use in cell death assays alongside endothelial cell culture [1]. The product's low endotoxin specification (≤1.0 EU/μg) minimizes confounding inflammatory responses that could artifactually trigger apoptosis pathways, making it suitable for studies where growth factor withdrawal or survival signaling is the experimental variable. The defined ED50 range supports precise concentration-response curves for survival factor titration experiments.

Quote Request

Request a Quote for REC BETA-ECGF (HUMAN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.